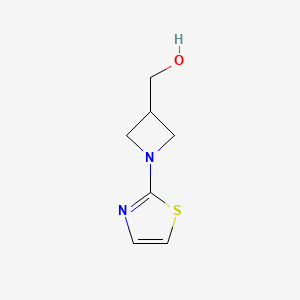
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid
Descripción general
Descripción
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is a chemical compound with the CAS Number: 1803600-86-3 . It has a molecular weight of 217.25 . The IUPAC name for this compound is 5-cyano-3-methylbenzo[b]thiophene-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is1S/C11H7NO2S/c1-6-8-4-7 (5-12)2-3-9 (8)15-10 (6)11 (13)14/h2-4H,1H3, (H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
The predicted boiling point of 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid is 460.7±40.0 °C . Its predicted density is 1.43±0.1 g/cm3 . The predicted pKa value is 2.84±0.30 .Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
- Synthesis Techniques : Studies have described the synthesis of various benzothiophene derivatives, including methods that could be relevant to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid. For instance, Jayaraman et al. (2010) utilized Et3SiH/I2 as a reducing agent in synthesizing 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, showcasing a chemoselective approach that might be applicable to similar compounds (Jayaraman, S., Sridharan, M., & Nagappan, R., 2010).
Medicinal Chemistry and Biological Activities
- Potential Anti-Cancer Properties : Mohareb et al. (2016) synthesized a series of novel thiophene and benzothiophene derivatives and evaluated them as anti-cancer agents. Their study found certain compounds to be active against tumor cell lines, indicating the potential of benzothiophene derivatives in cancer research (Mohareb, R., Abdallah, A., Helal, M. H., & Shaloof, S. M. H., 2016).
Photophysical and Electrochemical Properties
- Photoremovable Protecting Groups : Zabadal et al. (2001) discussed the use of 2,5-dimethylphenacyl esters as a photoremovable protecting group for carboxylic acids. This research is relevant for understanding the photophysical properties of compounds similar to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (Zabadal, M., Pelliccioli, A. P., Klán, P., & Wirz, J., 2001).
- Electrochemical Behavior : Rejňák et al. (2004) investigated the electrochemical reduction of methyl 3-halo-1-benzothiophene-2-carboxylates. Their findings contribute to the understanding of the electrochemical properties of benzothiophene derivatives, potentially applicable to 5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid (Rejňák, M., Klima, J., Svoboda, J., & Ludvík, J., 2004).
Structural Analysis and Crystallography
- X-Ray Crystal Structure Analysis : Dugarte-Dugarte et al. (2021) determined the crystal structure of a polymorph of 1-benzothiophene-2-carboxylic acid, contributing to a better understanding of the structural properties of benzothiophene carboxylic acids (Dugarte-Dugarte, A. J., van de Streek, J., Diaz de Delgado, G. C., Rafalska-Lasocha, A., & Delgado, J. M., 2021).
Safety And Hazards
Propiedades
IUPAC Name |
5-cyano-3-methyl-1-benzothiophene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO2S/c1-6-8-4-7(5-12)2-3-9(8)15-10(6)11(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYYMYFFWCHQAFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=C(C=C2)C#N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyano-3-methyl-1-benzothiophene-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-{[4-(Trifluoromethoxy)phenyl]methyl}cyclopropane-1-carboxylic acid](/img/structure/B1454654.png)


![N-[(5-fluoropyridin-3-yl)methyl]cyclopropanamine](/img/structure/B1454659.png)







![3-[3-(Trifluoromethyl)phenoxy]propane-1-sulfonyl chloride](/img/structure/B1454675.png)
